Cas no 1143026-45-2 (2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester)

2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester is a nitro-substituted benzoic acid derivative with a chloro and methyl functional group, offering versatility in synthetic organic chemistry. Its esterified form enhances solubility in organic solvents, facilitating reactions such as nucleophilic substitutions or reductions. The nitro group provides a reactive site for further functionalization, while the chloro and methyl substituents influence regioselectivity in subsequent transformations. This compound is particularly useful as an intermediate in pharmaceuticals, agrochemicals, and specialty materials synthesis. Its stable crystalline form ensures consistent handling and storage, making it a reliable reagent for multistep synthetic routes.
2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester structure
1143026-45-2 structure
Product Name:2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester
CAS No:1143026-45-2
MF:C9H8ClNO4
MW:229.6171
MDL:MFCD16875898
CID:4560981
PubChem ID:57423008
Update Time:2025-06-08

2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • methyl 2-chloro-4-methyl-5-nitrobenzoate
    • 2-Chloro-4-methyl-5-nitrobenzoic acid methyl ester
    • MYJAKYQVMDBEOM-UHFFFAOYSA-N
    • SY096831
    • 1143026-45-2
    • 2-Chloro-4-methyl-5-nitrobenzoicacidmethylester
    • AKOS037649582
    • CS-12585
    • AC2999
    • CS-0313312
    • DB-198451
    • MFCD16875898
    • SCHEMBL1788077
    • Benzoic acid, 2-chloro-4-methyl-5-nitro-, methyl ester
    • 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester
    • MDL: MFCD16875898
    • Inchi: 1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
    • InChI Key: MYJAKYQVMDBEOM-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C(C([H])([H])[H])C(=C([H])C=1C(=O)OC([H])([H])[H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 229.0141854g/mol
  • Monoisotopic Mass: 229.0141854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1
  • XLogP3: 2.6

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2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester Related Literature

Additional information on 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester

Recent Advances in the Application of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester (CAS: 1143026-45-2) in Chemical Biology and Pharmaceutical Research

2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester (CAS: 1143026-45-2) has emerged as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the construction of heterocyclic frameworks, which are pivotal in drug discovery. This compound's unique chemical properties, including its nitro and ester functional groups, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester as a precursor in the synthesis of indole derivatives with significant anti-inflammatory activity. The researchers employed a multi-step synthetic route, starting with this compound, to generate a library of indole-based molecules. Subsequent biological assays revealed that several derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range, suggesting their potential as lead compounds for the development of new anti-inflammatory drugs.

In the field of agrochemical research, a recent patent application (WO2023056789) disclosed the use of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester in the synthesis of novel fungicides. The patented compounds showed remarkable efficacy against a broad spectrum of plant pathogens, including Fusarium and Phytophthora species. The mode of action studies indicated that these derivatives interfere with fungal cell wall biosynthesis, offering a new mechanism of action that could help address the growing issue of fungicide resistance.

From a chemical biology perspective, researchers have exploited the reactivity of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester to develop fluorescent probes for cellular imaging. A 2024 study in Chemical Communications reported the design of a turn-on fluorescent sensor based on this scaffold, which selectively detects glutathione in live cells. This innovation provides a valuable tool for studying redox biology and could have applications in cancer research, where glutathione levels are often dysregulated.

The safety profile and handling considerations of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester have also been the subject of recent investigations. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) concluded that while the compound requires careful handling due to its potential irritant properties, it presents low acute toxicity when proper safety protocols are followed. These findings support its continued use in research and development settings with appropriate precautions.

Looking forward, the versatility of 2-Chloro-4-methyl-5-nitrobenzoic Acid Methyl Ester suggests it will remain an important tool in medicinal chemistry. Current research trends indicate growing interest in its application for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. Several pharmaceutical companies have included derivatives of this compound in their early-stage drug discovery pipelines, particularly for oncology and neurodegenerative disease targets.

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